A Comprehensive Technical Guide to the Structure Elucidation of (R)-3-(Pyrrolidin-3-yloxy)-phenylamine
A Comprehensive Technical Guide to the Structure Elucidation of (R)-3-(Pyrrolidin-3-yloxy)-phenylamine
Foreword: The Imperative of Unambiguous Characterization
In the landscape of modern drug discovery, the pyrrolidine scaffold is a privileged structure, present in numerous FDA-approved drugs and countless clinical candidates.[1][2][3] (R)-3-(Pyrrolidin-3-yloxy)-phenylamine is a chiral building block of significant interest, embodying the structural motifs that are critical for targeted biological activity. Its precise molecular architecture—spanning constitutional isomerism, connectivity, and stereochemistry—is not merely a matter of chemical identity but a fundamental determinant of its function, efficacy, and safety in a therapeutic context.
This guide provides an in-depth, field-proven approach to the complete structure elucidation of (R)-3-(Pyrrolidin-3-yloxy)-phenylamine. It moves beyond a simple recitation of techniques to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. The methodologies detailed herein are designed to provide an irrefutable, multi-faceted confirmation of the compound's identity, purity, and absolute stereochemistry, meeting the rigorous standards of the pharmaceutical industry.[4][5][6]
Part 1: Establishing Molecular Identity and Connectivity
The foundational step in structure elucidation is to confirm the molecular formula and the precise arrangement of atoms. This is achieved through a synergistic application of high-resolution mass spectrometry and a suite of nuclear magnetic resonance experiments.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry serves as the initial checkpoint, providing the exact molecular weight and, through fragmentation analysis, crucial clues about the molecule's substructures. For a compound like (R)-3-(Pyrrolidin-3-yloxy)-phenylamine, which contains a basic pyrrolidine moiety, specific challenges in fragmentation can arise, necessitating a carefully optimized approach.[7]
1.1.1 High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination
The primary objective is to obtain the accurate mass of the molecular ion, which allows for the confident determination of the elemental composition. Electrospray ionization (ESI) in positive ion mode is the preferred technique due to the basic nature of the two amine groups, which are readily protonated.
Table 1: Predicted HRMS Data
| Parameter | Expected Value | Rationale |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O | - |
| Monoisotopic Mass | 178.1106 g/mol | Sum of the most abundant isotopes. |
| Protonated Ion [M+H]⁺ | 179.1184 | C₁₀H₁₅N₂O⁺ |
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Chromatography: Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution to separate the analyte from potential impurities.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI, Positive.
-
Acquisition Mode: Full scan from m/z 50-500.
-
Resolution: Set to >70,000 (FWHM) to ensure accurate mass measurement.
-
Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical value. A mass error of <5 ppm provides high confidence in the assigned molecular formula.
-
1.1.2 Tandem Mass Spectrometry (MS/MS) for Structural Fragment Confirmation
MS/MS analysis provides evidence of connectivity by breaking the molecule apart and analyzing the resulting fragments. For pyrrolidine-containing compounds, fragmentation is often dominated by the loss of the pyrrolidine ring, which can be both a diagnostic feature and a challenge if it masks other informative fragments.[7][9]
A key fragmentation pathway involves the neutral loss of the pyrrolidine moiety or cleavage within the ring, leading to characteristic product ions.
Table 2: Predicted Key MS/MS Fragments of [M+H]⁺ (m/z 179.1184)
| Fragment m/z | Proposed Structure/Loss | Interpretation |
|---|---|---|
| 108.0597 | [C₆H₆NO]⁺ | Cleavage of the ether bond with loss of the pyrrolidinyl group. Confirms the aminophenol substructure. |
| 70.0651 | [C₄H₈N]⁺ | Fragment corresponding to the pyrrolidine ring itself, a common observation for such compounds.[10] |
Diagram: Predicted MS/MS Fragmentation Pathway
Caption: Key fragmentation pathways for (R)-3-(Pyrrolidin-3-yloxy)-phenylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[5] A combination of 1D (¹H, ¹³C) and 2D experiments is required for unambiguous assignment of all atoms.
1.2.1 ¹H and ¹³C NMR: Assigning the Core Skeleton
¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, representative values)
| Position | Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale |
|---|---|---|---|---|
| Phenyl-NH₂ | -NH₂ | ~3.6 (broad s, 2H) | - | Exchangeable protons, chemical shift is concentration-dependent. |
| Phenyl-H2 | Ar-CH | ~6.8 (d, 1H) | ~115 | Ortho to -O, shielded. |
| Phenyl-H4 | Ar-CH | ~6.3 (dd, 1H) | ~106 | Ortho to -O and -NH₂. |
| Phenyl-H5 | Ar-CH | ~7.1 (t, 1H) | ~130 | Meta to both groups. |
| Phenyl-H6 | Ar-CH | ~6.2 (d, 1H) | ~102 | Ortho to -NH₂. |
| Pyrrolidine-CH-O | -CH- | ~4.8 (m, 1H) | ~75 | Deshielded by adjacent oxygen. |
| Pyrrolidine-CH₂-N | -CH₂- | ~2.8-3.2 (m, 2H) | ~50 | Adjacent to nitrogen. |
| Pyrrolidine-CH₂ | -CH₂- | ~2.0-2.2 (m, 2H) | ~30 | Aliphatic protons. |
| Pyrrolidine-CH₂-N | -CH₂- | ~2.8-3.2 (m, 2H) | ~55 | Adjacent to nitrogen. |
| Pyrrolidine-NH | -NH- | ~1.9 (broad s, 1H) | - | Exchangeable proton. |
1.2.2 2D NMR: Connecting the Pieces
While 1D NMR provides the pieces, 2D NMR experiments build the final picture by establishing through-bond correlations.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, confirming adjacent protons (e.g., within the phenyl ring and the pyrrolidine ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, providing definitive C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the disparate fragments, for instance, by showing a correlation from the Pyrrolidine-CH-O proton to the Phenyl-C3 carbon, confirming the ether linkage.
Diagram: Comprehensive NMR Elucidation Workflow
Caption: Workflow for connecting the molecular structure using NMR techniques.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11]
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum, followed by a DEPT-135 experiment to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
-
2D Spectra Acquisition:
-
Acquire standard gCOSY, gHSQC, and gHMBC spectra using instrument-provided parameter sets. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.
-
-
Data Analysis: Systematically analyze the spectra, starting with the most downfield signals in the ¹H spectrum. Use the HSQC to assign attached carbons, the COSY to walk along proton-proton coupling networks, and the HMBC to piece together the entire molecular structure.
Part 2: Confirmation of Absolute Stereochemistry
Establishing the correct enantiomer is paramount, as biological systems often exhibit high stereoselectivity. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this determination.
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC physically separates the (R) and (S) enantiomers, allowing for both confirmation of the desired enantiomer and quantification of enantiomeric excess (% ee).[12] This is achieved by using a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times.[13][14]
For a primary amine like (R)-3-(Pyrrolidin-3-yloxy)-phenylamine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point for method development.[15]
Diagram: Chiral HPLC Method Development Workflow
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